molecular formula C15H16N2O5S2 B2670677 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2320572-12-9

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No. B2670677
CAS RN: 2320572-12-9
M. Wt: 368.42
InChI Key: SAFCTQHBSXXHFP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a thiophene ring, a hydroxyethyl group, a dimethyl-oxazole ring, and a sulfonamide group . These groups are common in many biologically active compounds and could potentially contribute to various biological activities.


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of conjugated systems (the furan, thiophene, and oxazole rings). The electron-donating oxygen and sulfur atoms in the furan and thiophene rings respectively could potentially increase the compound’s reactivity .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For instance, the presence of the polar sulfonamide group could enhance the compound’s water solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some thiophene derivatives are known to inhibit certain enzymes or interact with various receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Further studies could be conducted to determine the compound’s specific biological activities, optimize its structure for increased potency and selectivity, and assess its safety profile .

properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-8-11(18)13-5-6-14(23-13)12-4-3-7-21-12/h3-7,11,16,18H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFCTQHBSXXHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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